3,4-Dimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
3,4-Dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne via Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Gold-catalyzed cyclization of pyrazoles by alkyne groups.
- Final cyclization using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrazines with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Shows promise in anticancer research due to its ability to inhibit cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyrrolo[1,2-a]pyrazine involves interactions with various molecular targets and pathways . For instance:
Anticancer Activity: Inhibition of protein kinases (e.g., MAP kinase, cyclin-dependent kinase) and suppression of the HIF-1 pathway.
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anti-inflammatory Activity: Modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
3,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine . While both compounds share a similar core structure, they exhibit different biological activities:
This compound: More effective as an antimicrobial, antifungal, and antiviral agent.
5H-pyrrolo[2,3-b]pyrazine: Shows greater activity in kinase inhibition and anticancer research.
Other similar compounds include pyrrolo[1,2-a]pyrazine-1,4-dione and 1-ethylidene-2,6-diformyl-1,2-dihydropyrrolo[1,2-a]pyrazine .
Properties
CAS No. |
64608-64-6 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-8(2)11-5-3-4-9(11)6-10-7/h3-6H,1-2H3 |
InChI Key |
RWOJBYQXLMZJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C2C=N1)C |
melting_point |
50 °C |
physical_description |
Solid |
Origin of Product |
United States |
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